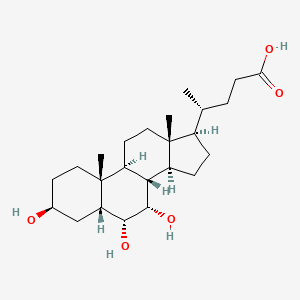
5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione is a gamma-lactone.
Aplicaciones Científicas De Investigación
1. Polymer Science and Micelle Formation
Research by Pounder et al. (2011) explores the ring-opening polymerization of compounds structurally similar to 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione, showing their use in creating amphiphilic block copolymer micelles. These micelles have potential applications in drug delivery and nanotechnology due to their increased sizes and stability (Pounder, Willcock, Ieong, O’Reilly, & Dove, 2011).
2. Synthesis of Biologically Active Substances
Gein and Pastukhova (2020) describe the synthesis of compounds related to this compound, highlighting their potential in creating biologically active substances. These substances demonstrate diverse activities, including anti-inflammatory and antimicrobial properties (Gein & Pastukhova, 2020).
3. Chemical Reaction Studies and Synthesis
Research by Brown, Browne, and Eastwood (1983) involves studying the rearrangement reactions of acyloxycarbenes to 1,2-diones, a process relevant to compounds like this compound. This research is significant for understanding reaction mechanisms in organic chemistry (Brown, Browne, & Eastwood, 1983).
4. Development of Functional Polymers
Zhang et al. (2012) have synthesized polyesters using ring-opening polymerization of a compound structurally similar to this compound. These polyesters, functionalized through thiol-yne chemistry, demonstrate potential in biomedical applications like gene delivery and cell penetration (Zhang, Yin, Xu, Tong, Lu, Ren, & Cheng, 2012).
Propiedades
Fórmula molecular |
C6H8O6 |
|---|---|
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2 |
Clave InChI |
KRGQEOSDQHTZMX-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
SMILES canónico |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



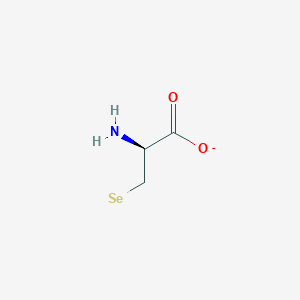
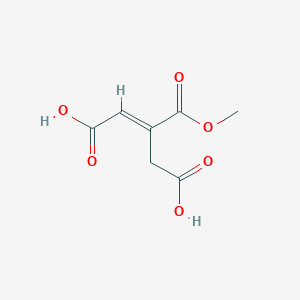
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)

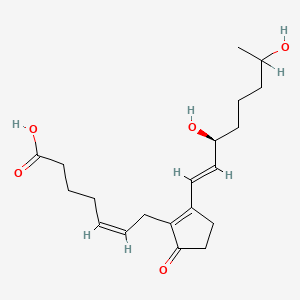

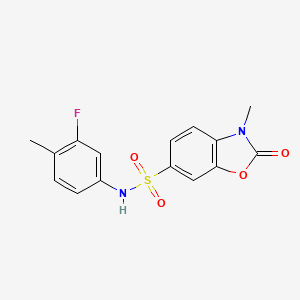
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
![5-[(4-methoxyphenyl)sulfonylmethyl]-N-(3-methoxypropyl)-2-furancarboxamide](/img/structure/B1234116.png)
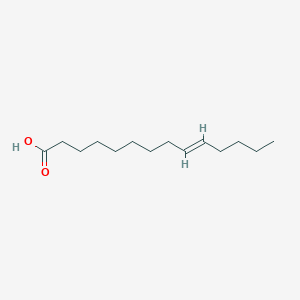
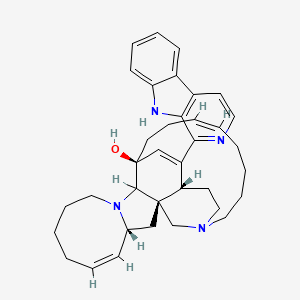
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)
